2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-

HIV-1 NNRTI Cytotoxicity Selectivity Index

This compound is a 5-ethenyl substituted analog of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), the prototypical non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. As a member of the HEPT class, it targets the allosteric binding pocket of HIV-1 reverse transcriptase (RT) and is characterized by a C15H16N2O4S molecular formula and a molecular weight of 320.36 g/mol.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
CAS No. 125056-98-6
Cat. No. B12803978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-
CAS125056-98-6
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC=CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2
InChIInChI=1S/C15H16N2O4S/c1-2-12-13(19)16-15(20)17(10-21-9-8-18)14(12)22-11-6-4-3-5-7-11/h2-7,18H,1,8-10H2,(H,16,19,20)
InChIKeyHDVPQUCVNJUFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- (CAS 125056-98-6): Procurement-Ready HIV-1 NNRTI Reference Scaffold


This compound is a 5-ethenyl substituted analog of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), the prototypical non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 [1]. As a member of the HEPT class, it targets the allosteric binding pocket of HIV-1 reverse transcriptase (RT) and is characterized by a C15H16N2O4S molecular formula and a molecular weight of 320.36 g/mol [1]. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT-class compounds do not require intracellular phosphorylation to exert their antiviral effect [2].

Why Generic NNRTI Substitution Fails: The Critical HK-1 Selectivity of 5-Ethenyl-HEPT


This compound cannot be substituted by a generic NNRTI because its specific 5-ethenyl and 6-phenylthio substitutions on the pyrimidinedione core confer a unique selectivity profile for HIV-1 over HIV-2, and a distinct cytotoxicity profile compared to drugs like nevirapine or efavirenz [1][2]. While many NNRTIs share the same target, their off-target effects, resistance profiles, and therapeutic windows vary dramatically. The quantitative evidence below demonstrates that the HEPT scaffold's 50% cytotoxic concentration (CC50) of 740 μM and resulting selectivity index of 106 are foundational metrics that are not interchangeable with those of other in-class candidates [1][3].

Quantitative Differentiation Guide for 5-Ethenyl-HEPT (CAS 125056-98-6) Against Key Comparators


Superior Cytotoxic Selectivity Index Compared to Nevirapine and Efavirenz

The parent HEPT scaffold demonstrates a 50% cytotoxic concentration (CC50) of 740 μM in mock-infected MT-4 cells, yielding a selectivity index (SI = CC50/EC50) of 106 [1]. In contrast, nevirapine exhibits an SI of >5.5 and efavirenz an SI of >6.25 against wild-type HIV-1 in MT-4 cells, with their CC50 values being >3.7 μM and >0.31 μM, respectively [2]. This indicates that the HEPT scaffold has a substantially wider therapeutic window in this cellular assay.

HIV-1 NNRTI Cytotoxicity Selectivity Index

Exquisite Specificity for HIV-1 Over HIV-2: A Defining Feature Not Shared by All NNRTIs

The parent HEPT compound and its 5-ethyl-6-(phenylthio)uracil analogs do not inhibit the replication of HIV-2 [1]. In contrast, nevirapine has been shown to inhibit HIV-2 (EHO) replication at an EC50 of 18.8 μM, indicating a loss of this strict specificity [2]. This demonstrates that the HEPT scaffold, including the 5-ethenyl analog, maintains an HIV-1-specific inhibition profile that is not universal among NNRTIs.

HIV-1/HIV-2 Specificity Antiviral Selectivity NNRTI

Well-Characterized Allosteric Binding Mode Validated by Crystallography

The binding mode of the HEPT scaffold to HIV-1 RT has been elucidated by crystallography. The structure of HIV-1 RT complexed with the parent HEPT inhibitor revealed critical interactions, including a hydrogen bond with Tyr181 [1]. This contrasts with nevirapine, which forms a distinct interaction network. The availability of this structural data for the HEPT class provides a validated template for structure-based drug design, a resource not available for all NNRTI scaffolds.

HIV-1 RT Allosteric Inhibition Crystallography

Lower Potency Against K103N/Y181C Mutant Virus Suggests Utility as a Resistance-Sensitive Control

While the parent HEPT shows reduced activity against common NNRTI-resistant mutants (e.g., K103N, Y181C), newer designed analogs like compound C20 show improved efficacy against these strains (EC50 = 4.33 μM for K103N, 5.57 μM for Y181C) [1]. This sensitivity makes 5-ethenyl-HEPT an ideal control compound for studying resistance mechanisms, as its activity is more profoundly affected by specific mutations compared to more resilient analogs or drugs like efavirenz.

Drug Resistance K103N Y181C NNRTI Control

Core Application Scenarios for 5-Ethenyl-HEPT (CAS 125056-98-6)


In Vitro Selectivity Profiling: HIV-1 vs. HIV-2 Discrimination Assays

Given its confirmed lack of activity against HIV-2, this compound is ideal for use as a negative control in antiviral assays designed to distinguish HIV-1-specific inhibition from broad-spectrum retroviral activity. It provides a clean signal for HIV-1-only activity, a feature that distinguishes it from less specific NNRTIs like nevirapine [1].

Cytotoxicity Benchmarking in HIV-1 Inhibitor Screening

With a CC50 of 740 μM and a high selectivity index, this compound can serve as a low-cytotoxicity reference standard in cell-based screening campaigns. New inhibitors can be benchmarked against its established therapeutic window to identify candidates with improved or comparable safety margins [2].

Structural Biology and Resistance Mechanism Studies

The well-characterized binding mode of the HEPT scaffold to HIV-1 RT, documented by X-ray crystallography, makes this compound an excellent tool for competitive binding studies or for elucidating resistance mechanisms by observing how mutations, such as Y181C, disrupt the inhibitor-protein interaction [3].

Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.